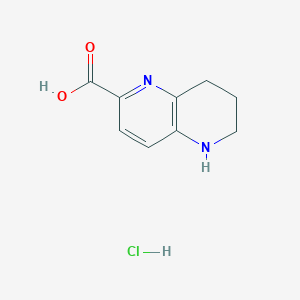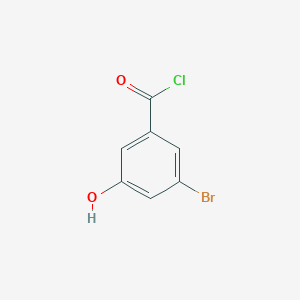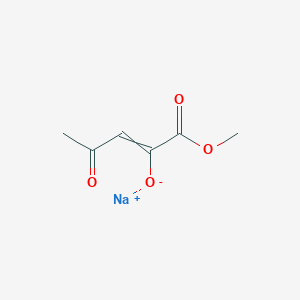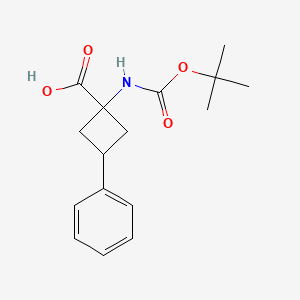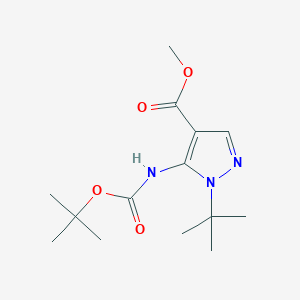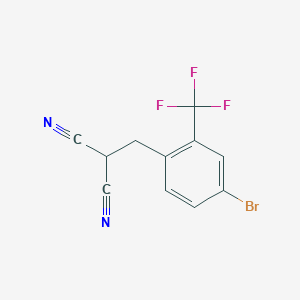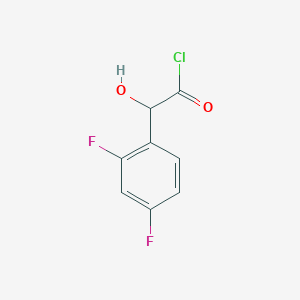![molecular formula C15H27NO4 B1411797 1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid CAS No. 1780565-88-9](/img/structure/B1411797.png)
1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid
Descripción general
Descripción
“1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1780565-88-9 . It has a molecular weight of 285.38 .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized and their structures confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H27NO4/c1-13(2,3)20-12(19)16-8-14(4,5)10(11(17)18)15(6,7)9-16/h10H,8-9H2,1-7H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 285.38 . The InChI code for this compound is 1S/C15H27NO4/c1-13(2,3)20-12(19)16-8-14(4,5)10(11(17)18)15(6,7)9-16/h10H,8-9H2,1-7H3,(H,17,18) .
Aplicaciones Científicas De Investigación
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines, which is crucial in the multi-step synthesis of complex molecules. The Boc group can be added under aqueous conditions and removed under acidic conditions, allowing for selective deprotection in the presence of sensitive functional groups .
Peptide Synthesis
This compound is particularly valuable in peptide synthesis. The Boc group’s stability under neutral and basic conditions makes it ideal for temporarily masking the amine functionality of amino acids during the coupling reactions that form peptide bonds. This ensures that the desired peptide sequence is assembled with high fidelity .
Medicinal Chemistry
In medicinal chemistry, the tert-butoxycarbonyl group is instrumental in drug design and development. It is used to modify the physicochemical properties of drug candidates, improving their metabolic stability and optimizing their interaction with biological targets. This can enhance the efficacy and selectivity of potential therapeutics .
Biochemistry Applications
Biochemically, the compound finds use in studying enzyme-substrate interactions and enzyme inhibition. By modifying specific amino acids within an enzyme’s active site, researchers can investigate the role of those residues in catalysis and substrate binding, which is essential for understanding enzyme mechanisms and designing inhibitors .
Materials Science
In the field of materials science, this compound contributes to the development of novel materials with specific properties. For example, it can be used to synthesize polymers with tailored degradation rates, which is beneficial for creating biodegradable materials or controlled-release drug delivery systems .
Analytical Chemistry
Lastly, in analytical chemistry, the compound’s derivatives can be used as standards or reagents in chromatographic methods to quantify or identify other substances. Its unique chemical structure allows for precise calibrations and serves as a reference point in various analytical techniques .
Direcciones Futuras
While specific future directions for this compound were not found in the search results, compounds with similar structures are often used in the synthesis of other compounds, acting as intermediates or precursors . Therefore, this compound could potentially be used in the development of new synthetic methods or the production of new compounds.
Propiedades
IUPAC Name |
3,3,5,5-tetramethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-13(2,3)20-12(19)16-8-14(4,5)10(11(17)18)15(6,7)9-16/h10H,8-9H2,1-7H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEONTCHTNTZZFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(C1C(=O)O)(C)C)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





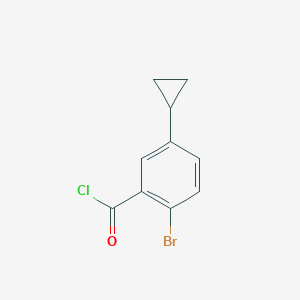

![2-chloro-N-[(4-fluorophenyl)methyl]-4-methylpentanamide](/img/structure/B1411719.png)
